molecular formula C25H21N3O2 B2911655 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-93-0

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2911655
CAS No.: 901021-93-0
M. Wt: 395.462
InChI Key: GCUOEYZBAOPIGL-UHFFFAOYSA-N
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Description

The compound 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, characterized by a fused pyrazole-quinoline core. Its structure features:

  • A methoxy group at position 8 of the quinoline ring.
  • A 4-methoxyphenyl substituent at position 1 of the pyrazole ring.
  • A 4-methylphenyl group at position 3 of the pyrazole ring.

Properties

IUPAC Name

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-16-4-6-17(7-5-16)24-22-15-26-23-13-12-20(30-3)14-21(23)25(22)28(27-24)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOEYZBAOPIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structure

The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological properties. The core structure includes:

  • Pyrazoloquinoline backbone : This heterocyclic framework is known for its pharmacological potential.
  • Methoxy and methyl substituents : These groups influence solubility and interaction with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC20H20N2O2
Molecular Weight320.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively reported

Anticancer Activity

Research indicates that 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:

  • Inhibition of Tyrosine Kinases : This affects signaling pathways crucial for cancer cell survival.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that the compound reduced cell viability by 70% at a concentration of 10 µM over 48 hours.
  • Lung Cancer Cell Line : Another investigation reported an IC50 value of 5 µM, indicating potent activity against lung cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It has been evaluated against various bacterial strains, revealing:

  • Inhibition of Gram-positive and Gram-negative bacteria : The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.
  • Potential against Fungi : Preliminary tests indicate activity against common fungal pathogens.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this pyrazoloquinoline derivative. It was found to significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting:

  • Inhibition of iNOS and COX-2 Expression : This contributes to its anti-inflammatory properties.

Understanding the mechanism through which this compound exerts its effects is critical for its development as a therapeutic agent. Key mechanisms include:

  • Targeting Specific Enzymes : Inhibition of enzymes involved in cell signaling pathways.
  • Modulation of Gene Expression : Altering the expression levels of genes associated with cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
8-Methoxy derivative5 µM15 µg/mL
3-(4-Chlorophenyl) derivative7 µM20 µg/mL
3-(4-Hydroxyphenyl) derivative6 µM25 µg/mL

This table illustrates how variations in substituents can affect both anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Position 8 Position 1 Position 3 Key Biological Data/Notes Reference ID
8-Methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline OMe 4-MeO-C6H4 4-Me-C6H4 Not reported in current studies; predicted higher lipophilicity vs. amino derivatives. -
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) - 4-OH-C6H4-NH - IC50 = 0.18 µM (NO inhibition); inhibits iNOS/COX-2
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Br 4-Me-C6H4 C6H5 Bromine increases molecular weight; may enhance halogen bonding.
8-Ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline OEt 4-MeO-C6H4 4-MeO-C6H4 Ethoxy group may improve metabolic stability vs. methoxy.
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) - 4-COOH-C6H4-NH - IC50 = 0.22 µM (NO inhibition); carboxylic acid enhances solubility.
Key Observations:
  • Electron-Donating Groups (e.g., OMe, NH2): Compounds with amino (2i) or hydroxyl groups exhibit potent anti-inflammatory activity (IC50 < 0.2 µM), likely due to hydrogen bonding with iNOS . The target compound lacks amino groups but retains methoxy substituents, which may reduce potency but improve pharmacokinetics.
  • Ethoxy vs. Methoxy: Ethoxy derivatives () may offer prolonged half-life due to slower oxidative metabolism compared to methoxy groups .

Pharmacological Activity and QSAR Insights

Quantitative structure-activity relationship (QSAR) studies on pyrazoloquinolines highlight:

  • Amino Groups at Position 4: Critical for NO inhibition; removal (as in the target compound) likely diminishes activity .
  • Methoxy and Methyl Groups: Enhance membrane permeability but may reduce target binding affinity compared to polar substituents.
  • Steric Effects: Bulky groups at position 3 (e.g., 4-methylphenyl) could hinder interaction with the iNOS active site.

Q & A

Basic: What are the established synthetic routes for 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?

Answer:
The synthesis typically involves condensation reactions between dichloroquinoline precursors and substituted aryl hydrazines. For example:

  • Route 1 : Starting with 2,4-dichloroquinoline-3-carbonitrile, reacting with 4-methoxyphenylhydrazine in xylenes under reflux with triethylamine as a base (71% yield) .
  • Route 2 : Using 4-(4’-methoxyphenyl)-3-methyl-1-phenyl-pyrazolin-5-one and substituted aniline in ethylene glycol at 180°C, followed by column chromatography (31.3% yield) .
    Key intermediates are purified via recrystallization or silica gel chromatography.

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identifies aromatic protons (δ 7.02–8.72 ppm for methoxy and aryl groups) and carbon environments (e.g., δ 55.71 ppm for OCH3) .
  • HRMS : Confirms molecular ion peaks (e.g., m/z 326.0691 for [M+H]+) .
  • IR Spectroscopy : Detects functional groups like C=O (ν ~1600 cm⁻¹) and NH stretches (ν ~3195 cm⁻¹) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) .

Advanced: How can reaction yields be optimized for pyrazolo[4,3-c]quinoline derivatives?

Answer:

  • Solvent Selection : Xylenes or ethylene glycol improve solubility and reaction efficiency .
  • Catalytic Bases : Triethylamine enhances nucleophilic substitution in dichloroquinoline precursors .
  • Temperature Control : Reflux conditions (180°C) promote cyclization .
  • Purification : Column chromatography (Al2O3, chloroform) or recrystallization (ethanol/water) minimizes byproducts .
    For example, adjusting stoichiometry of 4-methoxyphenylhydrazine to 1.2 equivalents increased yield to 71% .

Advanced: How to address contradictions in reported NMR data for structurally similar compounds?

Answer:

  • Solvent Effects : Compare DMSO-d6 (δ 3.79 ppm for OCH3) vs. CDCl3 (δ 3.93 ppm) .
  • Temperature : Low-temperature NMR (100 K) reduces signal broadening in crystalline samples .
  • Deuterated Standards : Use internal references (e.g., TMS) for calibration .
  • Reproducibility : Replicate conditions from literature (e.g., 300 MHz vs. 400 MHz instruments) .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular Docking : Target γ-aminobutyric acid (GABA) receptors using PyRx or AutoDock Vina, based on structural analogs in .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity using MOE or Schrödinger .

Basic: What are the key structural features influencing the compound’s pharmacological potential?

Answer:

  • Methoxy Groups : Enhance solubility and hydrogen bonding with biological targets .
  • Pyrazole-Quinoline Fusion : Stabilizes planar conformation for intercalation or enzyme inhibition .
  • Aryl Substitutions : 4-Methylphenyl increases lipophilicity, potentially improving blood-brain barrier penetration .

Advanced: How to validate the purity of synthesized batches?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (98.6% purity achieved in ) .
  • Melting Point Analysis : Compare observed values (e.g., 267–269°C) to literature standards .
  • Elemental Analysis : Verify C, H, N content within 0.4% of theoretical values .

Advanced: What strategies resolve low yields in multi-step syntheses?

Answer:

  • Intermediate Trapping : Isolate and characterize intermediates (e.g., hydrazones) via TLC .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization in ) .
  • Protecting Groups : Use acetyl or benzyl groups to prevent side reactions during condensation .

Basic: How does the introduction of substituents (e.g., methoxy, methyl) affect synthetic pathways?

Answer:

  • Electron-Donating Groups (e.g., OCH3) : Activate quinoline rings for nucleophilic substitution, accelerating cyclization .
  • Steric Effects : Bulky 4-methylphenyl groups may require higher temperatures for aryl coupling .
  • Regioselectivity : Substituents at C-3 and C-8 positions direct ring closure via Thorpe-Ingold effects .

Advanced: How to design SAR studies for pyrazolo[4,3-c]quinoline derivatives?

Answer:

  • Variation of Substituents : Synthesize analogs with halogen (Cl, F), deuterium, or nitro groups to assess electronic effects .
  • Biological Assays : Test against kinase or receptor panels (e.g., GABA-A in ) .
  • Data Analysis : Use PCA or clustering algorithms to correlate structural features with activity .

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